Carbazomycin E

Description

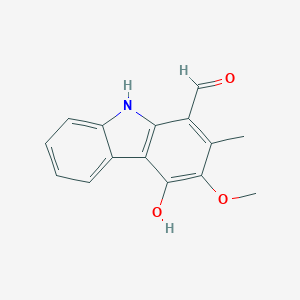

Structure

2D Structure

3D Structure

Properties

CAS No. |

103744-20-3 |

|---|---|

Molecular Formula |

C15H13NO3 |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

4-hydroxy-3-methoxy-2-methyl-9H-carbazole-1-carbaldehyde |

InChI |

InChI=1S/C15H13NO3/c1-8-10(7-17)13-12(14(18)15(8)19-2)9-5-3-4-6-11(9)16-13/h3-7,16,18H,1-2H3 |

InChI Key |

BEJNHSBULWLOJS-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(C3=CC=CC=C3N2)C(=C1OC)O)C=O |

Canonical SMILES |

CC1=C(C2=C(C3=CC=CC=C3N2)C(=C1OC)O)C=O |

Other CAS No. |

103744-20-3 |

Synonyms |

carbazomycin E carbazomycinal |

Origin of Product |

United States |

Natural Occurrence and Microbial Origin of Carbazomycin E

Isolation of Carbazomycin E from Microbial Sources

This compound has been successfully isolated from the cultured broth of the microorganism Streptoverticillium ehimense. nih.govresearchgate.net The isolation process involves fermentation of the microbial strain, followed by extraction and purification procedures to separate this compound from other metabolites present in the broth.

The primary microbial source identified for the production of this compound is Streptoverticillium ehimense. nih.govresearchgate.netnih.gov This bacterium, belonging to the genus Streptomyces (or the closely related Streptoverticillium), is a rich source of various secondary metabolites. nih.govnih.gov this compound is one of several related compounds produced by this strain. The initial discovery and isolation of the carbazomycin family of compounds originated from a Streptomyces species that was later identified as Streptomyces ehimense. bioaustralis.com

Context of this compound within the Broader Carbazomycin Complex

This compound is not produced in isolation but is part of a larger family of related compounds known as the carbazomycin complex. nih.gov It is considered one of the minor components of this complex, which is primarily dominated by Carbazomycin A and Carbazomycin B. nih.gov

The various members of the carbazomycin complex, all isolated from Streptoverticillium ehimense, share a core carbazole (B46965) structure but differ in their substitution patterns. nih.govresearchgate.netnih.gov For instance, Carbazomycins C and D feature different methoxy (B1213986) and hydroxy groups, while Carbazomycins E and F are distinguished by the presence of an aldehyde (formyl) group. nih.govchemrxiv.org Other congeners, such as Carbazomycins G and H, possess a unique quinol moiety. researchgate.netnih.gov The co-isolation of these structurally related alkaloids highlights the diverse biosynthetic capabilities of the producing organism.

Table 1: Carbazomycins Isolated from Streptoverticillium ehimense

| Compound Name | Key Structural Feature | Classification |

|---|---|---|

| Carbazomycin A | Methyl and methoxy groups | Major Component |

| Carbazomycin B | Phenolic hydroxy group | Major Component |

| Carbazomycin C | 4-hydroxy-3,6-dimethoxy-1,2-dimethylcarbazole | Minor Component |

| Carbazomycin D | 3,4,6-trimethoxy-1,2-dimethylcarbazole | Minor Component |

| This compound | Contains an aldehyde (formyl) group; also known as Carbazomycinal | Minor Component |

| Carbazomycin F | Contains an aldehyde (formyl) group; also known as 6-methoxycarbazomycinal | Minor Component |

| Carbazomycin G | Contains a quinol moiety | Minor Component |

Elucidation of the Biosynthetic Pathway of Carbazomycin E

Precursor Incorporation Studies in Carbazomycin E Biosynthesis

Tracer experiments using isotopically labeled precursors have been instrumental in determining the building blocks that contribute to the carbazole (B46965) skeleton of carbazomycins. These studies have revealed the incorporation of specific amino acids and small organic acids. nih.govnii.ac.jpnih.govresearchgate.netnih.gov

Role of L-Tryptophan and Pyruvate (B1213749) Derivatives

Studies on the biosynthesis of carbazomycin B, a closely related analog to this compound, have shown that L-tryptophan is a key precursor, contributing to a significant portion of the carbazole nucleus. nih.govnii.ac.jpjst.go.jp Specifically, the indole (B1671886) moiety of the carbazole skeleton is derived from tryptophan. nih.govresearchgate.netnih.gov The condensation reaction between tryptophan or its derivative, indole-3-pyruvate (IPA), and pyruvate is an essential early step in the biosynthesis of the carbazole skeleton. nih.govresearchgate.netnih.govrsc.orgacs.org Isotopic labeling experiments have indicated that the C-2 carbon of L-tryptophan is incorporated into the C-3 carbon of carbazomycin B. nih.govnii.ac.jpjst.go.jp Furthermore, the intact C₂ unit derived from pyruvate is incorporated into the carbazole ring. rsc.org

Contribution of Acetate (B1210297) and Methionine

In addition to L-tryptophan and pyruvate, acetate has been shown to contribute to the carbazole skeleton of carbazomycins. nih.govnii.ac.jpnih.govresearchgate.netnih.gov Tracer experiments with [1,2-¹³C]acetate revealed its incorporation into specific carbons of carbazomycin B, specifically at the C-1 and C-10 positions. nih.govnii.ac.jpjst.go.jp Methionine has also been identified as a precursor, specifically contributing the carbon for the methoxyl group present in carbazomycin B. nih.govnii.ac.jpnih.govjst.go.jp However, methionine does not contribute to the methyl group attached to the C-2 carbon of carbazomycin B. nih.govnii.ac.jpjst.go.jp

Based on these incorporation studies, the carbon skeleton of the carbazole ring in carbazomycins is understood to be derived from L-tryptophan, pyruvate, and two molecules of acetate. nih.govresearchgate.netnih.gov

Here is a summary of precursor incorporation findings:

| Precursor | Atoms Incorporated in Carbazomycin B (Example) | References |

| L-Tryptophan | Indole moiety, C-3 | nih.govnii.ac.jpnih.govjst.go.jp |

| Pyruvate | Intact C₂ unit, C-2 and C-11 | nii.ac.jpnih.govresearchgate.netnih.govjst.go.jprsc.orgacs.org |

| Acetate | C-1 and C-10 (from two molecules) | nih.govnii.ac.jpnih.govjst.go.jp |

| Methionine | Methoxyl group | nih.govnii.ac.jpnih.govjst.go.jp |

Identification and Characterization of Key Biosynthetic Enzymes

The biosynthesis of the carbazole core and its subsequent modifications are catalyzed by a suite of specific enzymes encoded within biosynthetic gene clusters. nih.govnih.govrsc.orgacs.orgmdpi.comasm.org Research, particularly on related bacterial carbazoles like neocarazostatin A and carquinostatin, has shed light on the functions of these enzymes, many of which are conserved across different bacterial carbazole pathways. nih.govnih.govrsc.orgmdpi.comasm.org

Carbazole Synthase Activities in Carbazomycin Biosynthesis

The formation of the tricyclic carbazole skeleton involves key cyclization reactions. Enzymes with carbazole synthase activity are crucial for this process. Studies on carquinostatin biosynthesis have identified CqsB2 as an unprecedented enzyme responsible for the cyclization of an acyl side chain moiety to form ring A of the carbazole intermediate. nih.gov This enzyme likely serves as a scaffold for carbazole assembly. nih.gov Another enzyme, CqsB1, a KASIII-like enzyme, catalyzes the decarboxylative condensation of an α-hydroxy-β-keto acid with 3-HB-ACP, forming an unstable indole intermediate that precedes the cyclization step catalyzed by CqsB2. nih.gov Homologs of these enzymes, such as NzsJ (KASIII-like) and NzsI (aromatase/cyclase), have been identified in the neocarazostatin A biosynthetic pathway and are essential for carbazole skeleton assembly. rsc.orgacs.orgmdpi.com These findings suggest that similar carbazole synthase activities are involved in carbazomycin biosynthesis.

O-Methyltransferase Functions and Iterative Methylations

Methylation is a common modification in natural product biosynthesis, and O-methyltransferases (OMTs) play a significant role in introducing methyl groups onto hydroxyl functionalities. nih.gov In the context of carbazomycin biosynthesis, an O-methyltransferase, CbzMT, has been identified and characterized. nih.govjst.go.jpacs.orgresearchgate.net This enzyme is crucial for the biosynthesis of carbazomycins A and B. nih.govresearchgate.net In vitro biochemical assays have demonstrated that CbzMT can catalyze iterative methylations on the hydroxyl groups at the C3 and C4 positions of carbazole substrates, leading to the formation of monomethylated (e.g., carbazomycin B) and dimethylated (e.g., carbazomycin A) products. nih.govresearchgate.net CbzMT has been shown to be active as a dimer and exhibits a preference for the dimethylation of dihydroxyl substrates. nih.govresearchgate.net This iterative methylation activity by CbzMT is a key tailoring step in the biosynthesis of certain carbazomycins.

Other Enzymatic Transformations (e.g., Hydroxylation, Prenylation)

Beyond the core carbazole skeleton formation and methylation, other enzymatic transformations contribute to the structural diversity of carbazomycins and related bacterial carbazoles. Hydroxylation, the introduction of hydroxyl groups, is a common modification. In the biosynthesis of neocarazostatin A, a P450 hydroxylase designated NzsA mediates hydroxylation in the later stages of the pathway. nih.govrsc.orgacs.org Prenylation, the addition of prenyl groups, is another tailoring modification observed in some carbazole alkaloids. nih.govrsc.orgacs.org A phytoene (B131915) synthase-like prenyltransferase, NzsG, has been characterized in neocarazostatin A biosynthesis, catalyzing the transfer of a prenyl moiety to the carbazole nucleus using dimethylallyl diphosphate (B83284) (DMAPP) as a prenyl donor. nih.govrsc.orgacs.org While specific enzymes for hydroxylation and prenylation directly involved in this compound biosynthesis are not as extensively characterized as those for other bacterial carbazoles, the presence of hydroxyl and potentially prenyl groups in some carbazomycin structures suggests that similar enzymatic activities may be involved in their maturation.

Analysis of Biosynthetic Gene Clusters for this compound

The biosynthesis of specialized metabolites like carbazomycins is typically governed by biosynthetic gene clusters (BGCs). These clusters contain the genes encoding the enzymes required for the entire biosynthetic pathway, including synthesis of the core structure, modifications, transport, and regulation. Genome mining and bioinformatics tools are crucial for identifying these BGCs within microbial genomes. nih.govresearchgate.netasm.orgasm.org

Research on the biosynthesis of bacterial carbazoles, including neocarazostatin A (NZS), has provided valuable information about the types of genes involved. The carbazole skeleton is known to be derived from tryptophan, pyruvate, and 3-HB-ACP. mdpi.comnih.gov Key enzymatic steps in carbazole biosynthesis involve a thiamine-dependent enzyme and a ketosynthase-like enzyme for the formation of the tricyclic carbazole skeleton, followed by further modifications such as prenylation and hydroxylation. mdpi.comnih.gov

Studies on the neocarazostatin A (NZS) biosynthetic gene cluster in Streptomyces sp. MA37 have identified genes such as nzsH (a ThDP-dependent enzyme), nzsE (an ACP), and nzsF (a β-ketoacyl-ACP synthase III or KASIII) as being involved in carbazole synthesis. nih.govresearchgate.net These enzymes catalyze steps like the decarboxylative condensation between acetyl-CoA and malonyl-ACP. nih.gov Homologs of these genes are likely to be present in the BGC responsible for this compound biosynthesis, given the shared carbazole core structure. nih.gov

While direct analysis specifically of the this compound BGC was not extensively detailed in the provided results, related studies on other carbazomycins and carbazole derivatives offer insights. For instance, a biosynthetic gene cluster for carbazomycin B has been identified in Streptomyces luteoverticillatus SZJ61. asm.orgasm.orgresearchgate.netdntb.gov.ua Analysis of this cluster and others producing halogenated carbazole alkaloids, such as in Streptomyces tubbatahanensis DSD3025T, reveals the presence of genes encoding enzymes like tryptophan halogenases and flavin reductases for halogenation, as well as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS) which are often associated with the biosynthesis of complex natural products. mdpi.comnih.govasm.orgasm.org The presence of PKS-II genes in Streptomyces strains has also been associated with the biosynthesis of aromatic polyketides, which aligns with the polyketide-like origin of parts of the carbazomycin structure. mdpi.com

The identification and characterization of BGCs are typically performed using bioinformatics tools like antiSMASH, which predict putative BGCs based on genomic sequences. nih.gov Subsequent genetic experiments, such as gene inactivation, and biochemical characterization of the encoded enzymes are then used to confirm their roles in the biosynthetic pathway. nih.govnih.gov

Based on the available information on carbazole biosynthesis, the BGC for this compound would likely contain genes encoding:

Enzymes for the synthesis of the carbazole core from tryptophan, pyruvate, and acetate units, potentially including a thiamine-dependent enzyme and a KASIII. mdpi.comnih.gov

Genes for tailoring modifications specific to this compound, such as methylation and hydroxylation. Enzymes like methyltransferases and hydroxylases would be involved. mdpi.comnih.govresearchgate.net

Genes for regulatory proteins that control the expression of the biosynthetic genes. nih.gov

Genes for transport proteins that facilitate the export of the final product or intermediates.

Further detailed research specifically on the this compound BGC is needed to fully elucidate all the genes involved and their precise roles in the biosynthetic pathway. However, the knowledge gained from studying related carbazole BGCs provides a strong framework for such investigations.

Putative Genes Involved in Carbazomycin Biosynthesis (Based on related carbazole studies)

| Gene Homolog (Example from related BGCs) | Proposed Function | Role in Biosynthesis |

| nzsH (or homolog) | Thiamine-dependent enzyme (Carbazole synthase) | Catalyzes a key cyclization step in carbazole core formation. mdpi.comnih.gov |

| nzsE (or homolog) | Acyl carrier protein (ACP) | Carries acyl intermediates during polyketide-like chain elongation. nih.gov |

| nzsF (or homolog) | β-Ketoacyl-ACP synthase III (KASIII) | Catalyzes condensation reactions, e.g., between acetyl-CoA and malonyl-ACP. nih.govasm.org |

| Tryptophan halogenase (or homolog) | Halogenase | Catalyzes halogenation if present in the specific carbazomycin variant. nih.govasm.orgasm.org |

| Methyltransferase (or homolog) | Methyltransferase | Catalyzes methylation steps. researchgate.net |

| Hydroxylase (or homolog) | Hydroxylase | Catalyzes hydroxylation steps. mdpi.comnih.gov |

| PKS-II genes (or homologs) | Type II Polyketide Synthase components | Involved in the biosynthesis of aromatic polyketide portions. mdpi.comnih.govasm.orgasm.org |

| NRPS genes (or homologs) | Non-Ribosomal Peptide Synthetase components | Potentially involved if there is a peptide-like component or initiation. mdpi.comnih.govasm.org |

| Regulatory genes (e.g., SARP) | Transcriptional regulator | Controls the expression of the biosynthetic genes. nih.gov |

| Transport genes | Transporters | Facilitate the movement of intermediates or the final product. |

Structural Modifications and Analogues of Carbazomycin E in Academic Research

Derivatization Strategies for Carbazomycin E Analogues

Research into this compound analogues involves various derivatization strategies aimed at modifying the core carbazole (B46965) structure or its existing substituents. While specific detailed derivatization studies directly on this compound are not extensively highlighted in the provided literature, insights can be drawn from synthetic efforts towards this compound and related carbazomycins, as well as broader studies on carbazole derivatives.

Synthetic routes to this compound and F have employed methods like the double functionalization of aryne intermediates derived from 2-aminobiphenyl (B1664054) derivatives to construct the substituted carbazole core. chemrxiv.orgacs.org The presence of the formyl group in this compound has been noted to present challenges during synthesis, particularly in achieving regioselective demethylation of nearby methoxy (B1213986) groups without protecting the carbazole nitrogen. chemrxiv.orgacs.org This suggests that the formyl and hydroxyl (after demethylation) groups are key sites for potential chemical modification.

Broader studies on carbazole chemistry indicate that the introduction of various functional groups at different positions of the carbazole ring can significantly impact biological activity. For example, modifications at the C-3 and C-6 positions of the carbazole scaffold have been shown to influence antibacterial activity. samipubco.com The incorporation of electron-withdrawing groups like nitro or halogen substituents has also been explored to enhance antiviral activity in certain carbazole derivatives. samipubco.commdpi.com These findings suggest that similar strategies could be applied to the this compound scaffold to generate analogues with altered or improved properties.

Exploration of Related Carbazomycin Structures (e.g., Carbazomycins A-H)

The carbazomycin family (A-H) represents a series of natural products with closely related carbazole structures, providing a natural library for structure-activity relationship studies. google.comresearchgate.netresearchgate.net These compounds share the characteristic carbazole nucleus but differ in their substitution patterns, including the nature and position of methyl, methoxy, hydroxyl, and formyl groups. chemrxiv.org

Studying the biological activities of carbazomycins A-H allows researchers to infer the structural features important for their observed effects, which include antibacterial, antifungal, and anticancer properties. pharmainfo.inmdpi.comontosight.aipsu.educaymanchem.com For instance, Carbazomycin B has demonstrated activity against a range of fungi and bacteria, as well as antiparasitic activity against Plasmodium falciparum and Candida albicans. caymanchem.com It also exhibits cytotoxicity against certain cancer cell lines and inhibits 5-lipoxygenase. caymanchem.com Carbazomycin A has shown activity against Staphylococcus aureus. bioaustralis.com

The distinct structural variations within the carbazomycin family contribute to their diverse biological profiles. chemrxiv.orgcaymanchem.combioaustralis.com Synthetic efforts aimed at accessing these individual carbazomycins, including total syntheses of carbazomycins A-F, contribute to the availability of these compounds for comprehensive biological evaluation and comparison. chemrxiv.orgacs.org These synthetic studies also highlight the complexities associated with selectively introducing and manipulating the different functional groups present in these natural products. chemrxiv.orgacs.org

Synthesis and Investigation of N-Substituted Carbazole Derivatives

Modification at the nitrogen atom (N-9 position) of the carbazole core is a common strategy in the design of carbazole derivatives, including potential analogues of this compound. N-substitution can significantly influence the electronic and steric properties of the molecule, thereby affecting its biological interactions. ijpsjournal.comresearchgate.netijrpc.comnih.gov

Academic research has involved the synthesis of a wide variety of N-substituted carbazole derivatives, incorporating diverse substituents such as alkyl chains, aryl groups, and various heterocyclic moieties. pharmainfo.inijrpc.comnih.govdergipark.org.trijpsr.comnih.gov

Studies have shown that N-substituted carbazoles exhibit a broad spectrum of biological activities, including antimicrobial, antiproliferative, and neuroprotective effects. pharmainfo.inresearchgate.netijrpc.comnih.gov For example, the introduction of 1,2,4-triazole (B32235) or imidazole (B134444) rings at the N-9 position has been reported to enhance antifungal and antibacterial activities, respectively. pharmainfo.innih.govijpsr.com

Specific research findings on N-substituted carbazole derivatives include:

Synthesis of N-phenylacetamide-functionalized carbazoles with potent antibacterial activity against strains like S. aureus. ijrpc.com

Development of N-substituted carbazole sulfonamide derivatives with improved physicochemical properties and biological activity. ijrpc.com

Synthesis and evaluation of N-substituted 1H-dibenzo[a,c]carbazole derivatives demonstrating significant antimicrobial activity against various bacterial and fungal strains. nih.gov

These investigations often involve detailed spectroscopic characterization of the synthesized compounds and evaluation of their biological activities to establish structure-activity relationships for the N-substituted series. researchgate.netnih.govresearchgate.net

Rational Design of Modified this compound Scaffolds

Rational design approaches are employed to create modified carbazole scaffolds, including those related to this compound, with tailored biological activities and improved properties. This involves leveraging structural information, biological data, and computational tools to guide the synthesis of novel compounds. researchgate.netfrontiersin.orgnih.govnih.govresearchgate.net

Key aspects of the rational design process in the context of carbazole derivatives include:

Structure-Activity Relationship (SAR) Analysis: Comprehensive SAR studies on carbazomycins and other carbazole derivatives are crucial for identifying the structural motifs and substitution patterns that are essential for specific biological activities. researchgate.netnih.govresearchgate.netresearchgate.netuib.no This information then guides the design of new analogues.

Molecular Modeling and Docking Studies: Computational methods can be used to predict how modified carbazole scaffolds might interact with biological targets, aiding in the design of compounds with improved binding affinity or selectivity. researchgate.net

Synthesis of Hybrid Molecules: Rational design can involve combining the carbazole scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities. researchgate.net

De novo Design: In some cases, rational design may involve the de novo design of entirely new carbazole-based scaffolds based on desired structural features and predicted interactions with biological systems. frontiersin.orgnih.gov

While specific examples of the rational design solely focused on modifying the this compound scaffold are not extensively detailed in the provided results, the principles are broadly applied to the design of carbazole-based compounds with various therapeutic potentials. For instance, rational design has led to the development of carbazole derivatives as inhibitors of specific enzymes like ZIKV protease. samipubco.com SAR analysis has been instrumental in optimizing the antimicrobial and anticancer activities of various carbazole derivatives. samipubco.comresearchgate.netuib.notandfonline.com The design of complex polycyclic natural product scaffolds, including those containing the carbazole core, often relies on rational design principles to control stereochemistry and regioselectivity during synthesis. frontiersin.orgnih.govncl.res.in

Investigation of the Biological Activities of this compound: A Review of Available Preclinical Data

This article focuses on the in vitro and preclinical investigation of the biological activities attributed solely to the chemical compound this compound, based on currently available research in the scientific literature.

Carbazomycins are a class of carbazole alkaloids produced by Streptomyces species, known for their diverse biological properties. While the carbazomycin family, including analogues such as Carbazomycin A and Carbazomycin B, has been the subject of various biological investigations, specific detailed research findings focusing exclusively on the in vitro and preclinical biological activities of this compound are limited within the scope of the conducted literature search.

Existing research often discusses the biological activities of carbazoles and carbazomycin analogues as a group or focuses on the more abundant congeners like Carbazomycin A and B. These studies have indicated a range of activities, including antimicrobial and antioxidant effects for the carbazomycin class. However, comprehensive data specifically delineating the potency and mechanisms of action for this compound in cellular models or microbial cultures, as required by the detailed outline, were not prominently available in the retrieved search results.

Consequently, a detailed exposition on the specific antimicrobial (antifungal, antibacterial, anti-yeast) and antioxidant (free radical scavenging, inhibition of lipid peroxidation) activities solely of this compound, complete with dedicated data tables and detailed research findings for this specific compound, cannot be provided based on the current search outcome. The available literature primarily reports on the activities of other carbazomycin derivatives or makes general statements about the carbazomycin complex.

Further dedicated research specifically investigating the in vitro and preclinical biological profile of this compound would be necessary to generate a comprehensive article strictly adhering to the requested focus and level of detail for this particular compound.

In Vitro and Preclinical Investigation of Biological Activities of Carbazomycin E

Enzyme Target Modulation Studies by Carbazomycin E

Carbazole (B46965) derivatives, including members of the carbazomycin family, have been investigated for their ability to modulate the activity of various enzymes involved in crucial biological pathways. This modulation can contribute to their observed biological effects, such as anti-inflammatory, antibacterial, and anticancer activities.

5-Lipoxygenase Inhibition Mechanisms

Carbazomycins, including Carbazomycin B and C, have been identified as inhibitors of 5-lipoxygenase (5-LO) bioaustralis.comcaymanchem.comnih.govtoku-e.comresearchgate.net. 5-LO is an enzyme involved in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are potent mediators of inflammation. The inhibition of 5-LO activity by carbazomycins suggests a potential anti-inflammatory mechanism for these compounds. While specific data on the 5-LO inhibition mechanism of this compound is less extensively documented compared to Carbazomycins B and C, the shared structural features within the carbazomycin family suggest that similar inhibitory potential and mechanisms might be relevant. Studies on Carbazomycin C have shown it inhibits 5-lipoxygenase activity in RBL-1 cell extracts with an IC₅₀ of 1.9 µM caymanchem.com.

Signal Transducers and Activators of Transcription (STATs) Pathway Modulation in Cellular Assays

The Signal Transducers and Activators of Transcription (STATs) pathway is a critical signaling cascade involved in various cellular processes, including cell differentiation, proliferation, development, apoptosis, and inflammation. Dysregulation of the JAK/STAT pathway is associated with various diseases, including cancer and autoimmune disorders mdpi.comdovepress.commdpi.comfrontiersin.org. Carbazole-based compounds have been explored for their ability to target the JAK/STAT pathway, particularly STAT3, which is often persistently active in various human tumor cells mdpi.com. Modulation of STAT signaling can occur through various mechanisms, including the disruption of STAT-STAT dimers or the inhibition of tyrosine kinases responsible for STAT phosphorylation mdpi.com. While the provided search results highlight the interaction of carbazole derivatives with the STAT pathway in general, specific research detailing this compound's direct modulation of STAT proteins or pathways in cellular assays was not prominently found within the immediate search results. However, the broader context of carbazole research indicates this as a potential area for investigation for this compound.

DNA Gyrase Interaction Studies in Enzymatic Assays

Bacterial DNA gyrase is a crucial enzyme responsible for managing DNA topology, essential for processes like DNA replication and transcription in bacteria samipubco.comresearchgate.net. Inhibition of DNA gyrase is a well-established mechanism for antibacterial agents samipubco.comresearchgate.netnih.govucsb.edu. Carbazole-based compounds have been shown to interact with bacterial DNA gyrase, often through non-covalent bonding, leading to the inhibition of bacterial growth samipubco.comresearchgate.netnih.gov. Some carbazole derivatives have demonstrated potent antibacterial activity attributed to this interaction samipubco.comnih.gov. While the search results confirm that carbazole derivatives can inhibit DNA gyrase samipubco.comresearchgate.netnih.gov, specific enzymatic assay data demonstrating this compound's direct interaction and inhibition of DNA gyrase was not explicitly detailed. However, given that carbazomycins are a class of antibiotics with a carbazole framework and some show antibacterial properties samipubco.comnih.govbenthamdirect.comeurekaselect.com, it is plausible that this compound may also exert antibacterial effects, potentially involving DNA gyrase inhibition.

Topoisomerase II Inhibition Research in Cell-Free Systems

DNA topoisomerase II (Topo II) is an essential enzyme in eukaryotic cells involved in managing DNA topology during replication, transcription, and other critical cellular processes researchgate.netresearchgate.netnih.govnumberanalytics.com. Topoisomerase II inhibitors are a significant class of anticancer drugs that work by interfering with the enzyme's function, leading to DNA damage and cell death researchgate.netresearchgate.netnih.govnumberanalytics.com. Carbazole derivatives, including some with structural similarities to carbazomycins, have been investigated for their ability to inhibit Topo II researchgate.netresearchgate.netnih.govijrpc.com. Some carbazole derivatives have shown potent inhibitory activity against Topo II in cell-free systems researchgate.netnih.gov. For instance, 3,6-di(2-furyl)-9H-carbazole was identified as a catalytic inhibitor of Topo IIα in cell-free systems researchgate.netnih.gov. While the search results confirm that carbazole derivatives can act as Topo II inhibitors researchgate.netresearchgate.netnih.govijrpc.com, specific research on this compound's inhibitory activity against Topo II in cell-free systems was not found.

Pim-Kinase Inhibition Profiling

Pim kinases are a family of serine/threonine kinases that play a role in cell survival, proliferation, and growth, and their overexpression is associated with various cancers, particularly hematological malignancies nih.govijpsr.comresearchgate.netnih.govresearchgate.net. Inhibitors of Pim kinases are being explored as potential therapeutic agents nih.govijpsr.comresearchgate.netnih.govresearchgate.net. Carbazole derivatives have been identified as potential Pim kinase inhibitors nih.govijpsr.comresearchgate.netnih.gov. Studies have shown that certain carbazole scaffolds can inhibit Pim kinases, including Pim-1, Pim-2, and Pim-3 ijpsr.comresearchgate.netnih.gov. For example, some pyrrolo[2,3-a]carbazole derivatives have demonstrated inhibitory activity against Pim kinases and antiproliferative effects in cancer cell lines researchgate.netnih.gov. While the search results indicate that carbazole derivatives can inhibit Pim kinases nih.govijpsr.comresearchgate.netnih.gov, specific data on this compound's activity against Pim kinases was not found.

Antiproliferative Activity Research of this compound in Cellular Models

Carbazole derivatives have been widely investigated for their antiproliferative activity in various cancer cell lines ijrpc.comresearchgate.netresearchgate.netnih.govresearchgate.netrsc.orgnih.govfrontiersin.org. This activity is often linked to their ability to modulate key cellular pathways, induce apoptosis, or interact with DNA and related enzymes researchgate.netresearchgate.netnih.govnumberanalytics.comijrpc.comresearchgate.netnih.gov. While many studies focus on synthetic carbazole derivatives, some natural carbazomycins, including Carbazomycin A and B, have also shown antiproliferative effects in preclinical studies nih.gov. Carbazomycin C has been reported to be cytotoxic to certain cancer cell lines, including MCF-7, KB, and NCI H187, with IC₅₀ values in the microgram per milliliter range caymanchem.com.

The antiproliferative activity of carbazole compounds can vary significantly depending on their specific structure and the cancer cell line tested ijrpc.comresearchgate.netresearchgate.netnih.govnih.gov. Some carbazole derivatives have shown potent activity with IC₅₀ values in the micromolar or even sub-micromolar range against various cancer cell lines, including leukemia, breast cancer, colorectal cancer, and neuroblastoma cells ijrpc.comresearchgate.netnih.govnih.gov. Studies often involve evaluating the compound's effect on cell viability and growth using assays like the MTT assay nih.govfrontiersin.org.

Example Data Table (Illustrative - Specific Data for this compound Not Found in Snippets):

While specific data for this compound was not found, the following table illustrates the type of data typically presented in antiproliferative studies of carbazole derivatives, based on findings for related compounds:

| Compound | Cell Line | IC₅₀ (µM) | Assay Method | Reference |

| Carbazomycin C | MCF-7 | ~40.7 | Cytotoxicity | caymanchem.com |

| Carbazomycin C | KB | ~90.0 | Cytotoxicity | caymanchem.com |

| Carbazomycin C | NCI H187 | ~34.2* | Cytotoxicity | caymanchem.com |

| Carbazole Derivative X | HepG2 | 7.68 | Antiproliferative | nih.gov |

| Carbazole Derivative Y | HeLa | 7.59 | Antiproliferative | researchgate.net |

* Conversion from µg/ml using approximate molecular weight of Carbazomycin C (241.29 g/mol ).

Investigation of the Biological Activities of this compound: An In Vitro and Preclinical Overview

This compound is a chemical compound that is part of the carbazomycin complex, identified as one of its minor components. caymanchem.com Carbazoles and their derivatives, including carbazomycins, have garnered attention in preclinical studies due to their diverse biological activities, notably their potential as antitumor agents. nih.govijrpc.comresearchgate.netnih.gov Research into carbazole-based compounds has indicated their ability to target key cellular processes critical for cancer cell survival and proliferation, such as DNA synthesis, topoisomerase activity, and signaling pathways like MAPK and AKT. nih.govnih.govresearchgate.net Furthermore, various carbazole derivatives have demonstrated in vitro cytotoxicity against a range of cancer cell lines and have been shown to induce mechanisms of programmed cell death and cell cycle modulation. ijrpc.comresearchgate.netresearchgate.netmdpi.comnih.govajol.inforesearchgate.netnih.govrsc.orgresearchgate.netfrontiersin.orgnih.govmdpi.commdpi.combiorxiv.orgkhanacademy.orgmostwiedzy.pl

While the broader class of carbazoles and related carbazomycins like Carbazomycin A and Carbazomycin B have been subject to various in vitro and preclinical investigations demonstrating cytotoxic effects and modulation of cellular processes in cancer models, specific detailed research findings focusing solely on the in vitro cytotoxicity, modulation of cell cycle progression, and induction of programmed cell death specifically by this compound against various cancer cell lines are limited in the currently available indexed literature. caymanchem.comnih.govnih.govresearchgate.net

Comprehensive data tables detailing the half-maximal inhibitory concentrations (IC50) of this compound across a diverse panel of cancer cell lines, specific analyses of its impact on different phases of the cell cycle (G1, S, G2/M) with supporting experimental data, and detailed mechanistic studies on its ability to induce apoptosis (e.g., involvement of caspases, mitochondrial pathway) specifically for this compound were not identified in the conducted searches. Studies often discuss the activities of carbazole derivatives as a class or focus on other specific members of the carbazomycin family. caymanchem.comnih.govijrpc.comresearchgate.netnih.govresearchgate.netmdpi.comnih.govajol.inforesearchgate.netnih.govrsc.orgresearchgate.netfrontiersin.orgnih.govmdpi.commdpi.combiorxiv.orgkhanacademy.orgmostwiedzy.pl

Mechanistic Investigations of Carbazomycin E Action at the Molecular and Cellular Level

Molecular Target Identification and Validation in Preclinical Models

Identifying the molecular targets of Carbazomycin E is a critical step in understanding its biological activity. While broad classes of carbazole (B46965) derivatives have been explored for their interactions with various targets like topoisomerases and STAT proteins, specific targets for this compound are still under investigation. ijrpc.commdpi.comresearchgate.net Preclinical models, which can include cell-based assays and in vivo studies, are essential for validating these identified targets and confirming their relevance to the observed biological effects. For instance, studies on carbazole derivatives have assessed antiproliferative actions against various tumor cell lines, suggesting potential targets involved in cancer cell growth and survival, such as the JAK/STAT pathway. mdpi.comencyclopedia.pub

Ligand-Target Interaction Studies and Binding Affinities

Elucidation of Cellular Signaling Pathway Modulation by this compound

This compound's biological effects are mediated through the modulation of various cellular signaling pathways. Research on carbazole derivatives, in general, indicates their potential to influence pathways involved in cell proliferation, apoptosis, inflammation, and immune responses. echemcom.commdpi.comencyclopedia.pubmdpi.comsemanticscholar.org These pathways often involve a cascade of molecular events, including protein phosphorylation and changes in gene expression.

Effects on Protein Phosphorylation Events

Protein phosphorylation is a key regulatory mechanism in cellular signaling. Changes in the phosphorylation status of proteins can activate or inactivate enzymes, alter protein-protein interactions, and influence downstream signaling cascades. Studies on carbazole derivatives have shown effects on protein phosphorylation events in pathways like JAK/STAT and AKT. mdpi.comnih.gov For example, some carbazole compounds have been shown to inhibit the phosphorylation of STAT3, a protein crucial for the growth and survival of various tumor cells. mdpi.comencyclopedia.pub

Data from studies on related carbazole compounds and their effects on protein phosphorylation could be presented in a table format, illustrating the specific proteins affected and the nature of the modulation (inhibition or activation).

| Compound Class | Target Pathway | Protein Affected | Effect on Phosphorylation | Reference |

| Carbazole Derivatives | JAK/STAT | STAT3 | Inhibition | mdpi.comencyclopedia.pub |

| Carbazole Derivatives | G-protein coupled receptors (GPCRs) | AKT, c-RAF | Changes observed | nih.gov |

Regulation of Gene Expression in Cellular Contexts

Modulation of gene expression is another crucial mechanism by which compounds like this compound can exert their biological effects. By influencing the transcription of specific genes, this compound could alter the cellular proteome and ultimately impact cellular functions. Gene expression is tightly regulated at multiple levels, including transcriptional control. minia.edu.eglibretexts.orgegyankosh.ac.innih.gov While direct studies on this compound's impact on gene expression were not prominently featured in the search results, the ability of other carbazole derivatives to modulate signaling pathways like NF-κB and STAT, which directly influence gene transcription, suggests a potential role for this compound in gene regulation. mdpi.comsemanticscholar.org

Studies involving gene expression analysis, such as microarray or RNA sequencing, could provide detailed insights into the specific genes and pathways affected by this compound treatment in various cellular models.

Computational and In Silico Approaches to Mechanism Prediction

Computational and in silico methods play an increasingly important role in predicting and understanding the mechanisms of action of chemical compounds. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights into potential molecular targets, binding interactions, and the likely biological activities of a compound like this compound. researchgate.netmdpi.comresearchgate.netunilim.fr These methods can help prioritize experimental studies and provide a theoretical framework for interpreting experimental findings. For instance, molecular docking has been used to predict the binding affinity of carbazole derivatives to various protein targets. researchgate.netresearchgate.net

Data from computational studies, such as predicted binding affinities or identified potential targets, could be presented in a table.

| Computational Method | Application to Carbazole Derivatives | Insights Gained | Reference |

| Molecular Docking | Predicting protein binding sites | Identification of potential molecular targets | researchgate.netresearchgate.netmdpi.comresearchgate.net |

| Molecular Dynamics | Simulating ligand-target interactions | Understanding binding stability and conformational changes | unilim.fr |

| QSAR Modeling | Relating structure to activity | Predicting biological activity based on chemical structure | echemcom.com |

Structure Activity Relationship Sar Studies of Carbazomycin E and Its Analogues

Correlation of Structural Motifs with Antimicrobial Efficacy

The carbazole (B46965) framework is a key structural element contributing to the antimicrobial activity observed in carbazomycins and other derivatives. Naturally occurring carbazole derivatives, including carbazomycins A and B, have demonstrated potent antimicrobial activity. nih.govuni.lu Carbazomycin G, another member of the carbazomycin family, has shown antifungal activity, specifically against Trichophyton species. uni.lu

SAR studies on various synthetic carbazole derivatives have provided insights into the structural features that enhance antimicrobial efficacy. For instance, the introduction of a triazole ring and specific substituents on the carbazole scaffold have been found to be important for antimicrobial potency. In isopropanol-conjugated carbazole azoles, the presence of halogen atoms with strong electronegativity at the 3,6-positions of the carbazole ring was shown to be beneficial for inhibitory activities against Enterococcus faecalis.

Furthermore, electron-donating groups on the aromatic ring of certain carbazole derivatives have been reported to contribute positively to both antifungal and antibacterial activities. Studies evaluating fluoro-carbazole derivatives indicated that methyl substituents at the C-2 and C-3 positions, along with a fluorine atom at C-6 in the carbazoloquinone or corresponding carbazoles, resulted in notable antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). uni.lu This suggests that the position and electronic nature of substituents on the carbazole core significantly influence antimicrobial potency and spectrum.

Structural Determinants for Antioxidant Potency

Carbazole derivatives have been recognized for their antioxidant properties, acting as radical scavengers. Carazostatin, a natural carbazole, is known as a potent antioxidant, and studies on its derivatives, as well as other carbazole compounds, have explored the structural features responsible for this activity. nih.gov

Research on carbazole chalcones demonstrated that certain compounds exhibited good 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity. nih.govuni.lu The antioxidant effect of carvedilol, a carbazole-containing drug, is primarily attributed to its carbazole moiety. uni.lu N-ethyl carbazole derivatives have been shown to act as electron donors, a property that can contribute to antioxidant activity. uni.lu

Studies on pyrrolidinyl-carbazole derivatives also reported significant antioxidant activity. While specific detailed SAR for the antioxidant activity of Carbazomycin E is not explicitly available in the provided snippets, the presence of hydroxyl and methoxy (B1213986) groups on the carbazole core in related carbazomycins like Carbazomycin B (4-hydroxy-3-methoxy-1,2-dimethylcarbazole) suggests these functionalities could play a role in radical scavenging, similar to observations in other carbazole antioxidants. The presence of a free hydroxyl group appears to be important for appreciable antioxidant activity in some carbazole derivatives.

SAR in Enzyme Inhibition Profiles (e.g., STATs, 5-LOX)

Carbazole derivatives have demonstrated the ability to inhibit various enzymes, contributing to their biological activities, particularly in the context of antiproliferative effects. While specific data on the inhibition of STATs or 5-LOX by this compound or its direct analogues were not prominently found in the provided search results, studies on other carbazole derivatives highlight their potential as enzyme inhibitors.

Carbazole derivatives have been shown to exert antiproliferative effects through mechanisms involving enzyme inhibition, such as the inhibition of cyclin-dependent kinase 4 (CDK4), microtubulin polymerization, and topoisomerase I and II. nih.gov For instance, N-substituted pyrrolocarbazoles were identified as potent inhibitors of pim-kinase activity.

More specifically regarding mechanism, certain carbazole sulfonamide derivatives have been found to bind to the colchicine (B1669291) site in tubulin, effectively blocking tubulin polymerization. This interaction leads to microtubule fragmentation, cell cycle arrest in the G2/M phase, and induction of apoptosis in cancer cells. This indicates that modifications to the carbazole structure can lead to targeted inhibition of key cellular machinery.

Impact of Chemical Modifications on Cellular Antiproliferative Activity

The carbazole nucleus is a privileged scaffold in the design of antiproliferative agents, with numerous derivatives exhibiting cytotoxicity against various cancer cell lines. nih.gov SAR studies in this area focus on how structural changes influence the potency and selectivity of these compounds.

Many carbazole derivatives exert cytotoxicity through interaction with DNA, often via intercalation due to their planar polycyclic structure. nih.govuni.lu However, other mechanisms, including the inhibition of angiogenesis, cyclin-dependent kinase 4, microtubulin, and topoisomerase I and II, also contribute to their antiproliferative effects. nih.gov

Specific chemical modifications have been linked to altered antiproliferative activity. For example, a series of carbazole chalcones were evaluated for their cytotoxicity against different cancer cell lines, with certain compounds showing higher effectiveness and selectivity compared to normal cell lines. nih.govuni.lu

| Compound | Cancer Cell Line | IC50 (µg/mL) | Selectivity (vs. normal cell line) |

|---|---|---|---|

| 12j (Carbazole Chalcone) | Hep 3BPN7 | Most effective | High |

| 12i (Carbazole Chalcone) | Hep 3BPN7 | Most effective | High |

| 12n (Carbazole Chalcone) | Hep 3BPN7 | Most effective | High |

| 12c (Carbazole Chalcone) | Hep 3BPN7 | Most effective | High |

| 12m (Carbazole Chalcone) | Hep 3BPN7 | Most effective | High |

| 12e (Carbazole Chalcone) | Hep 3BPN7 | Most effective | High |

Note: Data extracted from a study on carbazole chalcones, illustrating the impact of structural variations on antiproliferative activity against Hep 3BPN7 liver cancer cells and their selectivity compared to normal cells. nih.govuni.lu

N-substituted carbazole sulfonamide derivatives have shown potent antiproliferative activity against various cancer cell lines, including multidrug-resistant strains. SAR studies indicated that compounds with an N-substituted sulfonyl group exhibited better anticancer activity. Certain carbazole derivatives have also been shown to induce cell cycle arrest and apoptosis.

Computational Chemistry and Molecular Modeling in SAR Analysis

Computational chemistry and molecular modeling techniques play a vital role in modern SAR analysis of carbazole derivatives, complementing experimental studies and guiding the design of novel analogues. These methods allow for the prediction of physicochemical properties, analysis of ligand-target interactions, and the establishment of quantitative structure-activity relationships (QSAR).

Molecular docking is a widely used technique to predict the binding pose and affinity of carbazole derivatives to their biological targets, such as enzymes or DNA. This provides insights into the key interactions (e.g., hydrogen bonding, hydrophobic interactions) that govern binding affinity and, consequently, biological activity. For example, molecular docking studies have been used to understand the binding mode of carbazole derivatives at the colchicine site of tubulin.

Quantitative Structure-Activity Relationship (QSAR) models are developed to establish mathematical relationships between structural descriptors of carbazole analogues and their biological activities. These models can predict the activity of new, untested compounds and help identify the structural features that are most important for a particular activity.

Other computational methods, such as molecular dynamics simulations, are employed to study the dynamic behavior of carbazole derivatives in biological environments and refine the understanding of their interactions with targets. Cheminformatics tools are also used for managing chemical data, clustering compounds based on structural similarity, and analyzing SAR data. These computational approaches accelerate the drug discovery process by prioritizing the synthesis and testing of promising carbazole analogues with desired activity profiles.

Advanced Analytical and Spectroscopic Methodologies in Carbazomycin E Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the determination of the structure of organic molecules, including natural products such as Carbazomycin E. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity of atoms and the chemical environment of protons and carbons within the molecule.

Studies on carbazomycins, including this compound, have extensively utilized 1H and 13C NMR spectroscopy for structural elucidation nii.ac.jpnih.gov. These techniques allow researchers to identify different types of protons and carbons, their multiplicities, and coupling constants, which are vital for piecing together the molecular skeleton. For instance, 13C-NMR measurements have been employed in biosynthetic studies of carbazomycin B, a related compound, using 13C-labeled precursors to track the incorporation of specific atoms into the carbazole (B46965) nucleus nii.ac.jp. The assignment of 13C chemical shifts for carbazomycins and their derivatives has also been reported, aiding in the identification and characterization of these compounds researchgate.net. The use of NMR, alongside chemical methods, was crucial in elucidating the structures of minor carbazomycin components, including this compound, which was identified as having an aldehyde function nih.govjst.go.jp.

Mass Spectrometry (MS) Techniques for Metabolite Identification

Mass Spectrometry (MS) plays a key role in the identification of drug metabolites and is widely used in metabolomics studies ijpras.comresearchgate.net. For compounds like this compound, MS techniques are essential for determining the molecular weight and formula, as well as providing fragmentation patterns that can help in identifying the compound and its potential metabolites.

High-resolution mass spectrometry (HRMS), including techniques like time-of-flight (TOF) and quadrupole-time-of-flight (Q-TOF) MS coupled with liquid chromatography (LC), is particularly useful for metabolite identification due to its ability to provide accurate mass measurements ijpras.comeuropa.eu. These accurate masses can confirm or distinguish elemental compositions, which is critical when dealing with metabolites that may have undergone subtle structural changes europa.eu. Tandem mass spectrometry (MS/MS or MSn) provides fragmentation data by breaking down ions and analyzing the resulting fragments ijpras.comnih.gov. This fragmentation information can be compared to databases or used for de novo structural elucidation of metabolites researchgate.netnih.gov. LC-MS, particularly LC-ESI-MS, is a method of choice for detecting metabolites in complex biological samples nih.gov. The structures of carbazomycins G and H, congeners of this compound, have been elucidated using mass and NMR spectrometries researchgate.net.

Vibrational Spectroscopy (IR, Raman) Applications

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups and molecular vibrations within a compound. While often complementary, IR and Raman spectroscopy highlight different aspects of molecular structure based on how they interact with light units.ittriprinceton.org. IR spectroscopy measures the absorption of infrared light by molecular vibrations that cause a change in dipole moment, while Raman spectroscopy measures the scattering of light by molecular vibrations that cause a change in polarizability units.ittriprinceton.org.

Although specific detailed applications of IR or Raman spectroscopy solely focused on this compound are not extensively documented in the provided search results, these techniques are broadly applicable to the characterization of organic molecules and natural products. For instance, Fourier transform infrared (FTIR) spectroscopy has been used to detect changes in the chemical structures of bacteria in response to treatment with carbazomycin B, a related compound frontiersin.org. IR and Raman spectroscopy can provide structural information on the molecular composition of a sample and relative quantification of biomolecules researchgate.net. Raman spectroscopy, in particular, is effective at emphasizing aromatic and carbon backbone vibrations units.it. These techniques could potentially be used to identify key functional groups present in this compound and study its interactions or transformations.

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of a molecule, including the precise positions of atoms and their absolute stereochemistry chem-soc.sinih.gov. This method requires a crystalline sample of the compound.

Future Directions and Emerging Research Avenues for Carbazomycin E

Exploration of Uncharted Biosynthetic Pathways for Carbazomycin E Analogues

Understanding the biosynthetic pathways responsible for producing carbazole (B46965) alkaloids like this compound is crucial for developing new analogues and potentially improving production yields. While some studies have investigated the biosynthesis of carbazole skeletons in microorganisms, including Actinomycetes, the specific pathways leading to this compound and its diverse congeners are not fully elucidated. mdpi.comnih.gov

Future research should focus on identifying and characterizing the genes and enzymes involved in the biosynthesis of this compound. This could involve genome mining approaches in producer organisms, such as Streptomyces species, which are known sources of carbazomycins. mdpi.comnih.govresearchgate.net Uncovering these pathways could enable biosynthetic engineering to create novel carbazole structures with potentially enhanced biological activities. Exploring the enzymatic steps, particularly those involving carbazole synthase and related enzymes, could pave the way for designing new carbazole skeletons through chemoenzymatic methods. mdpi.comnih.gov Furthermore, investigating the biosynthesis of other carbazole metabolites from various natural sources could provide valuable insights into unique enzymatic reactions and facilitate the discovery of new carbazole compounds. mdpi.com

Development of Highly Efficient and Sustainable Synthetic Methodologies

The synthesis of carbazole derivatives has traditionally relied on methods such as the Grabe–Ullman, Clemo–Perkin, and Tauber methods, alongside more recent approaches involving hydroarylations, C–H activations, annulations, and cyclization reactions. nih.gov However, the demand for efficient, scalable, and environmentally friendly synthetic routes for complex carbazoles like this compound remains a key area for future development.

Future research should prioritize the development of sustainable synthetic methodologies that minimize the use of hazardous reagents and reduce waste. This includes exploring green chemistry approaches, such as reactions in environmentally benign solvents like water and the use of metal nanocatalysts. ijpsjournal.comrsc.orgsci-hub.se Microwave irradiation has also shown promise in providing faster reaction rates and good yields in carbazole synthesis. sci-hub.seresearchgate.net

Specific areas for development include improving the regioselectivity of functionalization reactions on the carbazole core, particularly at challenging positions like C1. tdl.org Palladium-catalyzed C-H activation and intramolecular C-N bond formation present a promising strategy for constructing the carbazole scaffold efficiently. researchgate.netresearchgate.net Additionally, developing scalable methods for gram-level production is essential for advancing preclinical and clinical studies of this compound and its analogues. rsc.org Recent total syntheses of carbazomycins, including this compound and F, utilizing approaches like double functionalization of aryne intermediates, highlight the ongoing efforts in this area. researchgate.netacs.org

Discovery of Novel Biological Targets and Mechanistic Insights

While carbazole derivatives have demonstrated a range of biological activities, including antimicrobial and anticancer properties, the specific molecular targets and detailed mechanisms of action for this compound are still under active investigation. nih.govresearchgate.netnih.govmdpi.comresearchgate.netresearchgate.net

Future research should aim to identify the precise biological targets that this compound interacts with at the cellular and molecular levels. This could involve a combination of experimental techniques, such as pull-down assays and activity-based protein profiling, and computational methods like molecular docking and dynamics simulations. researchgate.netresearchgate.net Understanding the binding modes and interactions with target proteins or nucleic acids is crucial for rational drug design and optimization.

Further mechanistic studies are needed to elucidate how this compound exerts its biological effects. This could involve investigating its impact on specific cellular pathways, such as those involved in cell cycle regulation, apoptosis, oxidative stress, and signal transduction (e.g., MAPK and AKT pathways). nih.govmdpi.combohrium.com Research into the effects on bacterial cell surface hydrophobicity and protein synthesis, as observed with Carbazomycin B, could also provide insights into the antibacterial mechanisms of this compound. frontiersin.org Uncovering these detailed mechanisms will be vital for understanding the full therapeutic potential of this compound and its derivatives.

Design and Synthesis of Advanced this compound Derivatives for Enhanced In Vitro Biological Potency

The carbazole scaffold is a versatile platform for the design and synthesis of novel compounds with diverse pharmacological activities. ijpsjournal.comresearchgate.netresearchgate.netresearchgate.net Designing and synthesizing advanced derivatives of this compound with enhanced potency and selectivity is a key future direction.

This involves the strategic modification of the this compound structure through various chemical reactions to introduce new functional groups or alter existing ones. Structure-activity relationship (SAR) studies are essential in this process to understand how structural changes impact biological activity. ijpsjournal.comnih.govresearchgate.netresearchgate.net Hybrid molecules combining the carbazole core with other pharmacophores represent a promising approach to develop multi-target agents with potentially improved efficacy and reduced side effects, particularly for complex diseases like cancer. nih.govresearchgate.net

High-throughput screening of newly synthesized carbazole libraries against various biological targets and cell lines is crucial for identifying promising candidates. researchgate.netnih.govbohrium.com Focus areas for derivative synthesis could include improving solubility, metabolic stability, and target specificity while minimizing off-target effects. The development of derivatives targeting specific pathways or exhibiting enhanced activity against resistant strains of bacteria or cancer cells are particularly relevant. nih.govresearchgate.netbohrium.com

Integration of Multi-Omics Data in this compound Biological Research

Complex biological systems involve intricate interactions between various molecular layers, including genomics, transcriptomics, proteomics, and metabolomics. azolifesciences.comnih.govarxiv.org Integrating multi-omics data can provide a holistic understanding of the biological effects of compounds like this compound.

Future research should leverage multi-omics approaches to investigate the impact of this compound treatment on biological systems. This involves generating data from different omics platforms in response to this compound exposure and integrating these datasets using advanced bioinformatics and computational methods. azolifesciences.comnih.govarxiv.orgfrontiersin.orgsib.swiss

Analyzing integrated multi-omics data can reveal how this compound affects gene expression, protein levels, metabolic pathways, and epigenetic modifications. azolifesciences.comnih.gov This can lead to the identification of key molecular pathways and networks modulated by the compound, providing deeper insights into its mechanisms of action and potential therapeutic effects. nih.govfrontiersin.org Multi-omics integration can also help identify biomarkers of response or resistance to this compound, which could be valuable for personalized medicine approaches in the future. azolifesciences.comfrontiersin.org Challenges in data integration and interpretation need to be addressed through the development of robust computational algorithms and frameworks. arxiv.orgfrontiersin.org

Q & A

Q. What is the historical context and discovery pathway of Carbazomycin E?

this compound was identified as part of the carbazomycin family through microbial fermentation and OSMAC (One Strain Many Compounds) strategies. Researchers typically screen Streptomyces strains under varied nutrient conditions (e.g., carbon/nitrogen ratios, trace metals) to maximize metabolite diversity. For example, fermentation in zinc-enriched media enhanced carbazomycin B production, which shares structural similarities with this compound . Initial identification involves HPLC and LC-MS to detect unique UV absorption profiles (e.g., peaks at 224–339 nm) and molecular ion patterns (e.g., m/z 242.1172 [M+H]⁺ for carbazomycin B) .

Q. How is the chemical structure of this compound elucidated?

Structural determination combines spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Assigns proton/carbon environments (e.g., methoxy groups at C-3 and C-6 in carbazomycin C) .

- High-Resolution Mass Spectrometry (HR-ESI-MS) : Confirms molecular formula (e.g., C₁₆H₁₇NO₃ for carbazomycin C) .

- X-ray crystallography (if crystalline): Resolves stereochemistry. Challenges include low yields (e.g., 2.8 mg carbazomycin B from 20 L fermentation) and purification via Sephadex LH-20 chromatography .

Q. What are the standard bioactivity assays for this compound?

Bioactivity screening involves:

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus, MIC = 50 µg/ml) and fungi (e.g., T. mentagrophytes, MIC = 100 µg/ml) .

- Antimalarial activity : IC₅₀ values against P. falciparum (e.g., 2.1 µg/ml for carbazomycin C) .

- Cytotoxicity : Cell viability assays (e.g., IC₅₀ = 8.2 µg/ml against NCI H187 cells) .

Advanced Research Questions

Q. How do researchers resolve contradictions in this compound’s bioactivity data across studies?

Discrepancies may arise from:

- Strain variability : Differences in Streptomyces subspecies or fermentation conditions (e.g., trace metal effects on methylation efficiency) .

- Assay protocols : Standardize inoculum size (e.g., 1×10⁵ CFU/ml) and solvent controls (DMSO ≤1% v/v) .

- Data normalization : Use positive controls (e.g., chloramphenicol for antibacterial assays) and validate via dose-response curves .

Q. What experimental designs optimize this compound biosynthesis in Streptomyces?

Key strategies include:

- Gene cluster manipulation : Knockout of cbzMT (methyltransferase) to study iterative 3,4-dimethylation bottlenecks .

- Precursor feeding : Supplement tyrosine or tryptophan to enhance carbazole scaffold production.

- Fermentation optimization : Adjust pH (6.5–7.5) and aeration (≥30% dissolved O₂) to maximize titers .

Q. How can researchers address low in vivo efficacy of this compound despite strong in vitro activity?

Potential approaches:

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in model organisms (e.g., murine models).

- Derivatization : Synthesize prodrugs (e.g., esterified forms) to improve solubility or stability .

- Synergistic combinations : Pair with efflux pump inhibitors (e.g., reserpine) to overcome microbial resistance .

Q. What methodologies identify this compound’s molecular targets in pathogenic organisms?

Target identification employs:

- Pull-down assays : Use biotinylated this compound to isolate binding proteins (e.g., 5-lipoxygenase, IC₅₀ = 1.9 µM) .

- CRISPR-Cas9 knockout libraries : Screen for resistant mutants to pinpoint target genes .

- Metabolomics : Track changes in microbial lipid or nucleotide metabolism post-treatment .

Methodological Frameworks for Research Design

Q. How to apply the FINER criteria to this compound research questions?

- Feasible : Ensure access to Streptomyces genetic tools (e.g., CRISPR-Cas9) and analytical facilities (e.g., 600 MHz NMR).

- Interesting : Focus on understudied mechanisms (e.g., methylation’s role in antifungal activity).

- Novel : Explore this compound’s potential against drug-resistant Candida auris.

- Ethical : Adhere to biosafety protocols for antibiotic resistance studies.

- Relevant : Align with global health priorities (e.g., WHO’s fungal pathogen priority list) .

Q. What statistical methods are critical for analyzing this compound dose-response data?

Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Validate with:

- ANOVA : Compare efficacy across derivatives (α = 0.05).

- Principal Component Analysis (PCA) : Correlate structural features (e.g., methoxy groups) with bioactivity .

Data Validation and Reproducibility

Q. How to ensure reproducibility in this compound purification protocols?

Document:

- Fermentation parameters : Media composition (e.g., glucose 20 g/L, yeast extract 5 g/L), temperature (28°C), and duration (7–10 days).

- Chromatography conditions : Column dimensions (e.g., 25 cm × 2 cm for Sephadex LH-20), flow rate (1 ml/min), and solvent gradients (e.g., 30–100% MeOH in H₂O) .

- Batch-to-batch QC : Compare HPLC chromatograms and NMR spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.